
2-(4-Chlorophenyl)-2-methylbutanenitrile
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Overview
Description
2-(4-Chlorophenyl)-2-methylbutanenitrile is a useful research compound. Its molecular formula is C11H12ClN and its molecular weight is 193.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through a multi-step process involving the alkylation of p-chlorobenzyl cyanide. A notable method involves the reaction of p-chlorotoluene and sodium cyanide, leading to high yields of 2-(4-chlorophenyl)-3-methylbutanenitrile, demonstrating its versatility in synthetic organic chemistry .
Table 1: Synthesis Summary
Reaction Step | Reagents | Conditions | Yield (%) |
---|---|---|---|
Alkylation | p-Chlorotoluene, Sodium Cyanide | 85°C, 3 hours | 100% |
Subsequent Reaction | Isopropyl Chloride, Sodium Hydroxide | 40°C, 1 hour | 100% |
The compound has shown potential as a pharmacological agent. Its derivatives have been investigated for antimicrobial properties, particularly against various bacterial and fungal strains. Studies indicate that it exhibits significant inhibitory effects on Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus species .
Table 2: Antimicrobial Activity
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 24 | 6.25 |
Escherichia coli | 22 | 12.5 |
Aspergillus flavus | 26 | 6.25 |
Therapeutic Potential
Research has indicated that compounds related to 2-(4-Chlorophenyl)-2-methylbutanenitrile may have applications in treating conditions such as cancer and metabolic disorders due to their ability to inhibit specific enzymes involved in disease progression. For instance, studies have shown that derivatives can act as prolyl hydroxylase inhibitors, which play a role in hypoxia-inducible factor regulation .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- Antimicrobial Studies : In one study, derivatives of the compound were synthesized and screened for antimicrobial activity, demonstrating effectiveness comparable to standard antibiotics .
- Enzyme Inhibition : Another study highlighted the role of related compounds in inhibiting prolyl hydroxylase activity, suggesting potential use in therapeutic strategies for conditions like anemia and cancer .
Properties
Molecular Formula |
C11H12ClN |
---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-methylbutanenitrile |
InChI |
InChI=1S/C11H12ClN/c1-3-11(2,8-13)9-4-6-10(12)7-5-9/h4-7H,3H2,1-2H3 |
InChI Key |
VOTPLFYFDYAQLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#N)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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